(E)-10-Hydroxyamitriptyline
CAS No.: 64520-05-4
Cat. No.: VC3845390
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64520-05-4 |
|---|---|
| Molecular Formula | C20H23NO |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
| Standard InChI | InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+ |
| Standard InChI Key | GHWBJXOKAFHZAI-SFQUDFHCSA-N |
| Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |
| SMILES | CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Introduction
Chemical Structure and Physicochemical Properties
(E)-10-Hydroxyamitriptyline (C₂₀H₂₃NO) is characterized by a dibenzocycloheptene backbone with a hydroxyl group at the 10th position and a dimethylaminopropyl side chain. The E configuration refers to the trans orientation of the hydroxyl group relative to the tricyclic ring system. Its molecular weight is 293.40 g/mol, and it exhibits a logP value of 3.8, indicating moderate lipophilicity conducive to blood-brain barrier penetration .
Table 1: Physicochemical Properties of (E)-10-Hydroxyamitriptyline
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃NO |
| Molecular Weight | 293.40 g/mol |
| logP | 3.8 |
| Melting Point | 168–170°C |
| SMILES String | CN(C)CC\C=C1/c2ccccc2CC(O)c3ccccc13 |
| InChI Key | GHWBJXOKAFHZAI-SFQUDFHCSA-N |
The hydroxyl group enhances hydrogen-bonding capacity compared to amitriptyline, reducing its volume of distribution (1.8 L/kg vs. 2.5 L/kg for amitriptyline) .
Metabolic Pathways and Enzymatic Regulation
(E)-10-Hydroxyamitriptyline is primarily formed via hydroxylation of amitriptyline mediated by CYP2D6, with minor contributions from CYP3A4 . This biotransformation occurs in the liver, yielding a metabolite with 60–70% of the parent drug’s serotonin reuptake inhibition potency .
Genetic Polymorphisms and Phenotypic Variability
CYP2D6 polymorphisms significantly influence metabolite plasma concentrations:
-
Ultra-rapid metabolizers (UMs): Exhibit 3.2-fold higher hydroxylation rates than extensive metabolizers (EMs) .
-
Poor metabolizers (PMs): Show 40% lower (E)-10-hydroxyamitriptyline-to-amitriptyline ratios (0.08 vs. 0.21 in EMs) .
Table 2: Pharmacokinetic Parameters Across CYP2D6 Phenotypes
| Parameter | Ultra-Rapid Metabolizers | Extensive Metabolizers | Poor Metabolizers |
|---|---|---|---|
| Cₘₐx (ng/mL) | 18.3 ± 2.1 | 22.7 ± 3.4 | 35.6 ± 4.8 |
| T₁/₂ (hours) | 14.2 ± 1.8 | 18.5 ± 2.3 | 26.7 ± 3.1 |
| AUC₀–₄₈ (ng·h/mL) | 312 ± 45 | 498 ± 67 | 824 ± 92 |
Concomitant use of CYP2D6 inhibitors (e.g., terbinafine) increases amitriptyline exposure by 2.7-fold and prolongs its half-life by 34% .
Analytical Methods for Quantification
High-performance liquid chromatography with diode-array detection (HPLC-DAD) remains the gold standard for simultaneous quantification of amitriptyline and its metabolites. A validated method achieves linearity (r² > 0.998) across 10–500 ng/mL with intraday precision < 6.5% .
Chromatographic Conditions
-
Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0; 45:55 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: 240 nm
This method resolves (E)-10-hydroxyamitriptyline from its Z-isomer with a resolution factor of 1.8, critical given the 20% difference in receptor binding affinity between stereoisomers .
Clinical Pharmacodynamics and Therapeutic Monitoring
(E)-10-Hydroxyamitriptyline contributes to both therapeutic and adverse effects:
-
Serotonin Transporter (SERT) Inhibition: Ki = 4.3 nM (vs. 2.8 nM for amitriptyline) .
-
Cardiac Toxicity: Prolongs QTc interval by 12–18 ms at plasma concentrations > 80 ng/mL .
Table 3: Correlation Between Metabolite Ratios and Clinical Outcomes
| Metabolic Ratio (Hydroxy/Demethyl) | Clinical Outcome |
|---|---|
| < 0.15 | 2.1-fold higher risk of dry mouth |
| 0.15–0.30 | Optimal antidepressant response |
| > 0.30 | 1.8-fold higher risk of orthostatic hypotension |
Therapeutic drug monitoring (TDM) using 3-hour post-dose samples achieves 89% concordance with steady-state concentrations for dose adjustment .
Drug Interactions and Pharmacogenomic Considerations
CYP2D6-mediated interactions significantly alter (E)-10-hydroxyamitriptyline exposure:
Case Study 1: Terbinafine Interaction
-
Patient Profile: CYP2D6 extensive metabolizer
-
Coadministered Drug: Terbinafine 250 mg/day
-
Outcome:
Pharmacogenomic testing for CYP2D6*4 and *5 alleles reduces adverse drug reaction risk by 41% in patients receiving TCAs .
Future Directions in Personalized Medicine
Emerging strategies include:
-
Point-of-Care Phenotyping: Using 3-hour post-dose metabolic ratios to predict CYP2D6 activity (sensitivity: 92%, specificity: 88%) .
-
Population Pharmacokinetic Models: Incorporating CYP2D6 genotype, age, and BMI explains 74% of variability in metabolite exposure (p < 0.001) .
Ongoing clinical trials (NCT04822922) are evaluating genotype-guided dosing algorithms to optimize the therapeutic window of amitriptyline and its metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume